molecular formula C24H20ClN3O3 B2515538 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903315-85-5

2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2515538
CAS No.: 903315-85-5
M. Wt: 433.89
InChI Key: QKIMNFUBQCWBMV-UHFFFAOYSA-N
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Description

2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an indolizine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indolizine Core: This step often involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Attachment of the 5-chloro-2-methylphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling, using appropriate halogenated precursors.

    Addition of the 3-methoxybenzoyl Group: This can be achieved through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the indolizine core.

    Reduction: Reduction reactions may target the carbonyl group in the 3-methoxybenzoyl moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structural features make it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts.

Mechanism of Action

The mechanism of action of 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indolizine core can intercalate with DNA, while the amino and benzoyl groups can form hydrogen bonds and hydrophobic interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-hydroxybenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)indolizine-1-carboxamide
  • 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)pyridine-1-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide may exhibit unique properties due to the specific positioning of the methoxybenzoyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-9-10-16(25)13-18(14)27-24(30)20-19-8-3-4-11-28(19)22(21(20)26)23(29)15-6-5-7-17(12-15)31-2/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMNFUBQCWBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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